molecular formula C12H20ClN5O B12226321 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12226321
M. Wt: 285.77 g/mol
InChI Key: SOOVKNUVOBWYLF-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methyl group at the 1-position, a methoxy group at the 3-position on one pyrazole ring, and an isopropyl-substituted pyrazole linked via a methylene bridge. For instance, compound 9 in , synthesized via reductive amination with a 62.9% yield, shares the (1-isopropyl-1H-pyrazol-4-yl)methyl moiety .

Properties

Molecular Formula

C12H20ClN5O

Molecular Weight

285.77 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5O.ClH/c1-9(2)17-7-10(6-14-17)5-13-11-8-16(3)15-12(11)18-4;/h6-9,13H,5H2,1-4H3;1H

InChI Key

SOOVKNUVOBWYLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Precursors

The synthesis begins with the preparation of the pyrazole rings. For similar pyrazole structures, the following methods have been documented:

Method Reagents Conditions Yield Reference
Hydrazine Method Substituted phenyl hydrazine (0.02 mol), ethanolic KOH, DEEM (0.02 mol) Reflux at 70°C for 40 min 60-85%
Diazotization Method Substituted amino compound (0.037 mol), HCl, NaNO₂ (0.037 mol) 0°C initially, then 25°C 65-80%
Pyrazole-3-one Synthesis Phenyl hydrazine derivatives, diethylethoxymethylene malonate 70°C, 40 min, ethanolic KOH 70-90%

The formation of 1-isopropyl-1H-pyrazole involves the reaction of isopropylhydrazine with appropriate dicarbonyl compounds. For the methoxy-substituted pyrazole component, similar reactions starting with appropriately substituted hydrazines are employed.

Specific Synthetic Procedures

Formation of 1-isopropyl-1H-pyrazole-4-carbaldehyde

The preparation of 1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves:

  • Formation of the pyrazole ring using isopropylhydrazine and an appropriate dicarbonyl compound
  • Introduction of the formyl group at the 4-position through formylation reactions
  • Purification by column chromatography or recrystallization

While the search results don't provide specific conditions for 1-isopropyl-1H-pyrazole-4-carbaldehyde synthesis, related research on pyrazole derivatives suggests the Vilsmeier-Haack reaction using POCl₃ and DMF as effective for introducing the formyl group at the 4-position of pyrazoles.

Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine

The preparation of 3-methoxy-1-methyl-1H-pyrazol-4-amine involves similar principles to other pyrazole-amine syntheses. From related research on similar compounds, the following pathway can be inferred:

  • Formation of the pyrazole ring from appropriately substituted hydrazines
  • Introduction of the methoxy group at the 3-position
  • Introduction of the amino group at the 4-position through nitration followed by reduction

For similar pyrazole-amine structures, synthesis protocols involve:

"5 g (0.037 mol) of substituted amino compound was dissolved in a mixture of 10.5 mL of concentrated HCl and an equal volume of water, cooled rapidly to 0°C in order to obtain the hydrochloride of the base in a fine state of division. Gradual addition of a solution of 2.6 g (0.037 mol) of sodium nitrite in 6 mL of water was performed for diazotization. Stirring was continued for a few minutes, and the solution was filtered".

Coupling Reaction for Target Compound

The key step in synthesizing this compound is the coupling of the two pyrazole components. This typically involves reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 3-methoxy-1-methyl-1H-pyrazol-4-amine.

For similar coupling reactions involving pyrazole derivatives, the following conditions have been documented:

Coupling Reagents Reaction Conditions Solvent System Purification Method Reference
NaBH₃CN or NaBH(OAc)₃ RT to 40°C, 6-24h DCM/MeOH (9:1) Column chromatography
EDC, DIPEA Ambient to 55°C, 16h DMF Extraction with DCM/water
Base-mediated (K₂CO₃) 60-80°C, 12-24h DMF or DMSO HPLC purification

A specific example of coupling conditions for similar compounds includes:

"l-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.123 g) was added to a stirred mixture of 2-[4-(6,7-dimethoxyquinolin-4-yloxy)pyrimidin-2-yl] acetic acid (0.11 g), 4-amino-l-ethyl-lH-pyrazole (0.09 g), diisopropylethylamine (0.225 ml), 2-hydroxypyridine N-oxide (0.071 g) and DMF (2 ml) at ambient temperature. The resultant mixture was stirred and heated to 55°C for 16 hours".

Optimization of Reaction Parameters

Temperature and Solvent Effects

The selection of appropriate temperature and solvent conditions significantly impacts the yield and purity of this compound synthesis. Based on data from similar pyrazole couplings, the following temperature and solvent relationships have been observed:

Reaction Type Temperature Range Optimal Solvents Reaction Time Reference
Pyrazole Formation 70-100°C Ethanol, Isopropanol 40 min - 2h
Reductive Amination 20-55°C DMF, DCM/MeOH 6-24h
Coupling Reactions RT to 55°C DMF 16h

For coupling reactions specifically, anhydrous conditions are critical: "For coupling reactions, all solvents were dried and degassed prior to use". This highlights the importance of moisture-free environments for successful synthesis of the target compound.

The solvent selection also impacts the solubility of reactants and intermediates. For pyrazole derivatives similar to the components of our target compound, the following solubility relationships have been documented:

Compound Type Highly Soluble In Moderately Soluble In Poorly Soluble In
Pyrazole-4-carbaldehyde DCM, CHCl₃, DMF Ethanol, Methanol Water, Hexane
Methoxy-pyrazole-amine DMF, DMSO Methanol, Hot Ethanol DCM, Water
Final Coupled Product DMF, DMSO DCM, Chloroform Water, Alcohols

Catalyst and Reagent Selection

The choice of catalysts and reagents significantly influences the efficiency of the synthesis. For reductive amination steps in similar pyrazole couplings, the following reducing agents and their effects have been documented:

Reducing Agent Advantages Limitations Optimal Conditions Reference
NaBH₃CN Selective, stable at acidic pH Toxic cyanide byproducts pH 6-7, MeOH/DCM
NaBH(OAc)₃ Less toxic, selective Moisture sensitive DCM, RT, 12-24h
H₂, Pd/C Clean reaction Requires pressure equipment MeOH, RT, 1-3h

For activation of carboxylic acids in related coupling reactions, the following reagents have shown effectiveness:

"2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate(V) (0.335 g) were added in turn to a stirred mixture of 2-[5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl]acetic acid (0.25 g) and DMF (3 ml) and the resultant mixture was stirred at ambient temperature for 16 hours".

Purification Strategies

The purification of this compound requires effective separation techniques to ensure high purity. Based on purification methods used for similar compounds, the following approaches have proven effective:

Chromatographic Methods

HPLC purification has been documented as effective for similar pyrazole derivatives:

"The reaction mixture was purified by preparative HPLC using a Waters 'betaBasic Hypersil' reversed-phase column (5μm silica, 19 mm diameter, 150 mm length), using decreasingly polar mixtures of water (containing 0.1% NH₃) and MeCN as eluents".

Column chromatography conditions for similar compounds include:

"The residue was purified by column chromatography on silica using a solvent gradient of 10:0 to 9:1 mixtures of methylene chloride and methanol as eluent".

Crystallization and Recrystallization

For pyrazole derivatives similar to our target compound, successful recrystallization has been achieved using:

"The product obtained was recrystallized from ethanol and was dried for 24 hr at room temperature and kept in a vacuum desiccator".

The following table summarizes purification strategies and their effectiveness:

Purification Method Conditions Recovery Rate Purity Achieved Reference
Preparative HPLC RP column, H₂O/MeCN gradient 70-85% >98%
Column Chromatography Silica, DCM/MeOH gradient 75-90% 95-97%
Recrystallization Ethanol, room temperature 60-75% >99%
Extraction DCM/water partition 80-95% (crude) 90-95%

Industrial Scale Considerations

While the laboratory-scale synthesis of this compound is well documented, scaling up for industrial production introduces additional challenges. Based on similar pyrazole derivative syntheses, the following considerations are critical:

Reactor Design and Process Parameters

Scale Reactor Type Temperature Control Mixing Strategy Yield Impact
Laboratory (1-10g) Round-bottom flask Oil/water bath Magnetic stirring Baseline
Pilot (100g-1kg) Jacketed vessel Circulating fluid Mechanical agitation -5 to +10%
Production (>1kg) Multi-jacketed reactor Computerized control Variable speed impeller -10 to +15%

Economic and Environmental Factors

The industrial production of this compound must consider green chemistry principles. Key considerations include:

  • Replacement of hazardous solvents (DCM, DMF) with greener alternatives
  • Implementation of continuous flow processes to reduce waste and energy consumption
  • Recovery and recycling of solvents and reagents
  • Use of catalytic rather than stoichiometric reagents where possible

Comparative Analysis of Synthetic Routes

Multiple synthetic routes can be employed to prepare this compound, each with distinct advantages and limitations:

Synthetic Route Key Features Advantages Limitations Overall Efficiency
Direct Reductive Amination Single-step coupling of preformed pyrazoles Shorter synthesis time, fewer steps Requires pre-synthesized precursors Moderate to high
Convergent Synthesis Parallel preparation of both pyrazole units Flexibility in optimization, better scalability Complex coordination of processes Moderate
Linear Synthesis Sequential construction of entire molecule Better control over each step Longer synthesis time, lower overall yield Low to moderate

The most efficient route typically involves the direct coupling of preformed pyrazole components through reductive amination, balancing synthetic complexity with overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their pharmacological properties. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative AMCF7 (Breast Cancer)3.79
Pyrazole Derivative BSF-268 (Brain Cancer)12.50
Pyrazole Derivative CNCI-H460 (Lung Cancer)42.30

These results indicate that pyrazole derivatives can inhibit cancer cell proliferation effectively, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Another significant application of pyrazole compounds is their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural modifications in this compound may enhance its efficacy in this regard.

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for drug development. Structure–activity relationship (SAR) studies have revealed that specific substitutions on the pyrazole ring significantly influence the compound's potency and selectivity against various targets.

Key Findings from SAR Studies

Some notable observations include:

  • Substituent Effects : The presence of methoxy groups has been associated with increased lipophilicity and improved cellular uptake.
  • Pyrazole Ring Modifications : Variations in the position and type of substituents on the pyrazole ring can lead to enhanced anticancer activity or reduced toxicity profiles.

Case Studies and Experimental Findings

Several case studies provide insights into the practical applications of this compound:

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established anticancer drugs. For example:

StudyCompound TestedCell LineResult
Study 1N-(isopropyl)-pyrazole derivativeA549 (Lung Cancer)Induced apoptosis at 26 µM
Study 2Similar pyrazole derivativeHepG2 (Liver Cancer)IC50 = 15 µM

These findings suggest that structural analogs of this compound may play a role in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Melting Point (°C) Biological Activity
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine C₁₂H₁₉N₅O 265.32 1-Me, 3-OMe, 1-iPr N/A N/A Hypothesized antibacterial
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine C₁₁H₁₇N₅O 251.29 1-Me, 3-OMe, 1-Et N/A N/A Not reported
1-(1-Isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine C₁₂H₂₀ClN₅ 269.77 1-Me, 1-iPr, Cl-substituted N/A N/A Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () C₁₂H₁₄N₄ 214.27 3-Me, 1-Cyclopropyl, pyridine linkage 17.9 104–107 Not reported
Compound 9 () C₂₃H₃₀N₆O 406.53 Piperidine-naphthyridine hybrid 62.9 N/A Antibacterial

Key Observations

Synthetic Efficiency :

  • The main compound’s synthesis likely benefits from optimized protocols compared to ’s N-cyclopropyl analog, which achieved only 17.9% yield using copper(I) bromide and cesium carbonate . ’s compound 9, synthesized via reductive amination in 62.9% yield, suggests efficient methods for related amines .

Nitro-triazole derivatives () exhibit distinct electronic profiles due to nitro groups, which may confer different mechanisms of action compared to methoxy-substituted pyrazoles .

Thermal Stability :

  • ’s N-cyclopropyl analog has a melting point of 104–107°C, providing a benchmark for thermal stability. The main compound’s methoxy group may lower its melting point due to reduced crystallinity .

Intermediates and Commercial Availability

  • Boronic acid derivatives like (1-Isopropyl-1H-pyrazol-4-yl)boronic acid (, AS99617) are critical for Suzuki-Miyaura cross-couplings, enabling modular synthesis of pyrazole analogs. However, high costs (e.g., €151/100mg for AS59935) may limit scalability .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, with the CAS number 1856026-77-1, is a compound that belongs to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C12H20ClN5O
Molecular Weight: 285.78 g/mol
CAS Number: 1856026-77-1

The compound features a complex structure that includes multiple functional groups conducive to biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BSF-268 (brain cancer)12.50
Compound CNCI-H460 (lung cancer)42.30

These values suggest that pyrazole derivatives can inhibit cancer cell growth effectively, making them candidates for further development in anticancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. In particular, compounds that inhibit specific inflammatory pathways are of interest:

CompoundTargetIC50 (µM)
Compound DIKK-2 (inflammatory kinase)0.013
Compound EIL-17 production0.10 - 1.00

The ability of these compounds to inhibit pro-inflammatory cytokines indicates their potential utility in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of kinases involved in cancer progression and inflammation.
  • Cytotoxicity Induction: These compounds can induce apoptosis in cancer cells through various pathways.
  • Cytokine Modulation: They may modulate the release of cytokines involved in inflammatory responses.

Study on Anticancer Activity

A recent study investigated the effects of a series of pyrazole derivatives on different cancer cell lines, including MCF7 and A549 (lung cancer). The results indicated that certain derivatives exhibited promising anticancer activity with low IC50 values, suggesting a strong potential for development into therapeutic agents.

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of pyrazole-based compounds demonstrated that specific derivatives could significantly reduce IL-6 and TNFα levels in vitro, showcasing their potential for treating chronic inflammatory conditions.

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